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Cat. No.: B606251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BMS-794833 is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases,

with significant activity against both MET and Vascular Endothelial Growth Factor Receptor 2

(VEGFR2).[1][2][3] This dual inhibitory action makes it a compound of interest for therapeutic

strategies aimed at simultaneously blocking key pathways involved in tumor growth,

angiogenesis, and metastasis.[4][5] This guide provides a detailed comparison of the selectivity

profile of BMS-794833 for MET versus VEGFR2, supported by quantitative data and detailed

experimental methodologies.

Kinase Inhibition Profile
The inhibitory activity of BMS-794833 against MET and VEGFR2, as well as other related

kinases, has been quantified by determining the half-maximal inhibitory concentration (IC50).

The lower the IC50 value, the more potently the compound inhibits the kinase.
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Target Kinase IC50 (nM)

MET 1.7[1][2][6][7]

VEGFR2 15[1][2][3][6][7]

Ron <3[1][2][6]

Axl <3[1][2][6]

Flt3 <3[1][2][6]

This data demonstrates that BMS-794833 is a highly potent inhibitor of MET, with an IC50

value of 1.7 nM.[1][2][6][7] Its potency against VEGFR2 is also in the nanomolar range, with an

IC50 of 15 nM, indicating an approximate 8.8-fold selectivity for MET over VEGFR2 in

biochemical assays.[1][2][3][6][7] The compound also exhibits potent inhibition of other kinases,

including Ron, Axl, and Flt3, with IC50 values all below 3 nM.[1][2][6]

Cellular Activity
In a cellular context, BMS-794833 has been shown to inhibit the proliferation of the MET-

activated human gastric carcinoma cell line, GTL-16.

Cell Line IC50 (nM)

GTL-16 39[1][6][7]

Experimental Protocols
In Vitro MET Kinase Inhibition Assay
This biochemical assay quantifies the ability of BMS-794833 to inhibit the enzymatic activity of

the MET kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a

substrate by the MET kinase. The amount of radioactivity incorporated into the substrate is

inversely proportional to the inhibitory activity of the compound.

Methodology:
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Reaction Setup: The reaction is conducted in a solution containing baculovirus-expressed

GST-Met kinase, 20 mM Tris-HCl (pH 7.4), 1 mM MnCl2, 1 mM DTT, 0.1 mg/mL BSA, and

0.1 mg/mL of the substrate poly(Glu4/Tyr).[1]

Initiation: The kinase reaction is initiated by the addition of 1 µM ATP and 0.2 µCi of γ-³²P-

ATP.[1]

Incubation: The reaction mixtures are incubated at 30°C for 1 hour.[1]

Termination: The reaction is stopped by the addition of 8% trichloroacetic acid (TCA).[1]

Detection: The TCA precipitates, containing the radiolabeled substrate, are collected onto

GF/C filter plates. The amount of incorporated radioactivity is quantified using a liquid

scintillation counter.[1]

IC50 Determination: The concentration of BMS-794833 that results in a 50% reduction in

MET kinase activity is determined.

In Vitro VEGFR2 Kinase Inhibition Assay
(Representative Protocol)
While the specific protocol for determining the VEGFR2 IC50 of BMS-794833 is not detailed in

the provided search results, a common and representative method is a luminescent kinase

assay.

Principle: This assay measures the amount of ATP remaining in solution following a kinase

reaction. The VEGFR2 enzyme consumes ATP to phosphorylate a substrate. The amount of

remaining ATP is detected by a luciferase-based reagent, which produces a luminescent signal

that is inversely proportional to the kinase activity.

Methodology:

Reaction Setup: A master mix is prepared containing 5x kinase assay buffer, 500 µM ATP,

and a suitable substrate such as 50x PTK substrate (e.g., Poly(Glu:Tyr 4:1)).[8]

Inhibitor Addition: Serial dilutions of BMS-794833 are added to the wells of a 96-well plate. A

control with no inhibitor is also included.[9]
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Enzyme Addition: The reaction is initiated by adding a diluted solution of the VEGFR2

enzyme to the wells.[8][9]

Incubation: The plate is covered and incubated at 30°C for a defined period, typically 45

minutes.[8][9]

Detection: A kinase-glo max reagent is added to each well, which stops the kinase reaction

and initiates the luminescent signal generation. The plate is incubated at room temperature

for 15 minutes to stabilize the signal.[8]

Measurement: The luminescence is measured using a microplate reader.[8]

IC50 Determination: The concentration of BMS-794833 that results in a 50% reduction in

VEGFR2 kinase activity is calculated.

Cellular Proliferation Assay (GTL-16)
This assay assesses the effect of BMS-794833 on the growth of cancer cells that are

dependent on MET signaling.

Methodology:

Cell Seeding: GTL-16 cells are seeded into 96-well microtiter plates in a medium containing

0.5% fetal calf serum.[7]

Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5%

CO2.[7]

Compound Treatment: The cells are then treated with various concentrations of BMS-
794833 for 72 hours.[7]

Growth Inhibition Measurement: The extent of cell growth inhibition is calculated using a

suitable method, such as the MTS assay.[1]

Signaling Pathway Diagrams
To visualize the points of intervention of BMS-794833, the following diagrams illustrate the MET

and VEGFR2 signaling pathways.
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Caption: MET Signaling Pathway and BMS-794833 Inhibition.
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Caption: VEGFR2 Signaling Pathway and BMS-794833 Inhibition.
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Summary
BMS-794833 is a potent dual inhibitor of MET and VEGFR2, with a notable selectivity for MET

in biochemical assays. Its ability to block these two critical signaling pathways provides a

strong rationale for its investigation as a therapeutic agent in cancers where both MET and

VEGFR2 signaling are implicated in disease progression. The provided experimental protocols

offer a basis for the replication and further investigation of the inhibitory profile of this

compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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